Geranylgeraniol

概要

説明

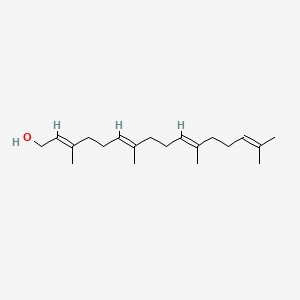

ゲラニルゲラニオールは、化学式C20H34Oのジテルペノイドアルコールです。 ゲラニルゲラニオールは、ヒトの体内ではメバロン酸経路を介して内因的に合成され、亜麻仁油、ひまわり油、オリーブ油などの特定の食品にも自然に存在します .

準備方法

合成ルートと反応条件: ゲラニルゲラニオールは、さまざまな化学プロセスによって合成することができます。1つの方法は、ジクロロメタン中のセレン酸-tert-ブチルヒドロペルオキシドによるゲラニル酢酸の(E)-メチルの選択的酸化を含みます。これにより、混合酸化物が得られ、エタノール中の水素化ホウ素ナトリウムを用いて還元して8-ゲラニルヒドロキシアセテートを得ます。ピリジン存在下、無水エーテル中、三臭化リンとの反応により、トランス-8-ゲラニルブロモアセテートが得られます。 最後に、tert-ブタノールカリウムの存在下、N,N-ジメチルメチルアミド中、ゲラニルスルホンとの縮合により9-スルホゲラニルゲラニオールが生成され、これはメチルアミン中のリチウムによって還元されます .

工業的生産方法: ゲラニルゲラニオールの工業的生産は、多くの場合、南米のアナトー植物、ビクサ・オレラナなどの天然資源からの抽出を含みます。 この植物の種子には、約1%のゲラニルゲラニオールが含まれています . 別の方法では、ナトリウム修飾後、ベントナイトにカラムサポートを使用します .

化学反応の分析

Enzymatic Reactions

The following table summarizes key enzymatic reactions involved in the conversion of substrates to geranylgeraniol:

| Reaction | Enzyme | Substrate | Product |

|---|---|---|---|

| Isopentenyl diphosphate + Dimethylallyl diphosphate | Farnesyl Diphosphate Synthetase | Isopentenyl diphosphate, Dimethylallyl diphosphate | Farnesyl diphosphate |

| Farnesyl diphosphate → Geranylgeranyl diphosphate | Geranylgeranyl Diphosphate Synthase | Farnesyl diphosphate | Geranylgeranyl diphosphate |

| Geranylgeranyl diphosphate → this compound | Phosphatases | Geranylgeranyl diphosphate | This compound |

Metabolic Engineering Studies

Recent studies have shown that by manipulating metabolic pathways, particularly through gene overexpression, significant increases in this compound production can be achieved:

-

In engineered strains of Saccharomyces cerevisiae, coexpression of the genes for farnesyl diphosphate synthetase and geranylgeranyl diphosphate synthase resulted in increased yields of this compound, with reported production levels reaching up to 3.31 g/L under optimized fermentation conditions .

-

A study on Yarrowia lipolytica demonstrated that enhancing precursor supplies and downregulating competing pathways could lead to a maximum titer of 3346.47 mg/L of this compound, setting a new benchmark for terpenoid production .

Biological Activities

This compound has been shown to possess several biological activities:

科学的研究の応用

Biological Role and Mechanism of Action

Geranylgeraniol is an important intermediate in the mevalonate pathway, which is crucial for the synthesis of various biomolecules including cholesterol and isoprenoids. It serves as a substrate for the prenylation of proteins, which is essential for their proper functioning in cellular signaling and metabolism .

Key Mechanisms

- Prenylation : this compound facilitates the attachment of lipid groups to proteins, enhancing their membrane association and activity.

- Anti-inflammatory Effects : It modulates inflammatory responses by regulating cytokine expression and activity in various cell types .

- Bone Remodeling : this compound has been shown to counteract the negative effects of bisphosphonates on bone cells, promoting osteoblast activity and inhibiting osteoclast differentiation .

Bone Health

This compound has been investigated for its potential to mitigate bisphosphonate-related osteonecrosis of the jaw (BRONJ). Studies indicate that it can replenish geranylgeranyl pyrophosphate levels depleted by bisphosphonates, thus restoring bone remodeling processes .

Case Study

- Study on Osteoblasts and Osteoclasts : Research demonstrated that this compound supplementation improved cell viability in human osteoblasts treated with zoledronate, enhancing osteoclast differentiation compared to controls .

Metabolic Disorders

Research suggests that dietary this compound can improve glucose homeostasis and enhance bone microstructure in obese models. It appears to exert these effects through anti-inflammatory mechanisms and modulation of gut microbiota .

Data Table: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Glucose Tolerance | Poor | Improved |

| Insulin Sensitivity | Low | Increased |

| Pro-inflammatory Cytokines | High | Reduced |

| Bone Formation Markers | Low | Increased |

Hormonal Regulation

Recent clinical trials indicate that this compound supplementation can significantly increase testosterone levels in males with low testosterone .

Clinical Trial Overview

- Participants : 66 healthy males aged 30-49

- Duration : 8 weeks

- Dosage : 150 mg/day for the first 4 weeks, then 300 mg/day for the next 4 weeks

- Results : Significant increases in total, free, and bioavailable testosterone levels were observed.

Inflammatory Conditions

This compound has shown promise in managing inflammatory conditions such as hyper-IgD syndrome (HIDS) by modulating protein prenylation pathways .

Pilot Study Insights

- Participants : 3 patients with HIDS

- Duration : 3 months of supplementation

- Findings : No liver toxicity was observed; significant changes in plasma proteomics indicated potential anti-inflammatory effects.

作用機序

類似化合物との比較

ゲラニルゲラニオールは、ファルネソールやゲラニオールなどの他のイソプレノイドに似ています。 これは、テストステロン産生を促進する能力と、ビタミンEとKの生合成における役割がユニークです . 他の類似化合物には、ゲラニルゲラニルピロリン酸とファルネシルピロリン酸が含まれます .

類似化合物のリスト:- ファルネソール

- ゲラニオール

- ゲラニルゲラニルピロリン酸

- ファルネシルピロリン酸

ゲラニルゲラニオールは、医学における多様な用途、メバロン酸経路における役割、そしてユニークな化学的性質によって際立っています。

生物活性

Geranylgeraniol (GGOH) is a 20-carbon isoprenoid compound that has garnered attention for its diverse biological activities, particularly in the context of cellular metabolism, inflammation, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of GGOH, highlighting its mechanisms of action, effects on various biological systems, and implications for health.

Overview of this compound

GGOH is naturally found in various fruits, vegetables, and grains. It serves as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP), which is crucial for protein prenylation—a process vital for the proper functioning of many signaling proteins. The biological significance of GGOH extends to its roles in cholesterol metabolism, inflammation modulation, and muscle health.

-

Cholesterol and Lipid Metabolism :

- GGOH counteracts the cytotoxic effects of statins by preventing reductions in cholesterol synthesis and mitochondrial function. In studies using THP-1 human monocytic cells and HepG2 liver cells, GGOH was shown to reverse the adverse effects induced by mevastatin without affecting its cholesterol-lowering capabilities .

-

PPARγ Activation :

- Research indicates that GGOH induces the expression of Peroxisome Proliferator-Activated Receptor γ (PPARγ), enhancing insulin sensitivity and adipocyte differentiation. In vitro studies demonstrated that GGOH treatment increased PPARγ levels in mouse embryonic fibroblasts and 3T3-L1 pre-adipocytes .

- Anti-inflammatory Effects :

- Muscle Health :

Table 1: Summary of Key Studies on this compound

Implications for Health

The biological activities of GGOH suggest its potential as a therapeutic agent in various health conditions:

- Diabetes Management : By enhancing PPARγ activity, GGOH may improve insulin sensitivity and glucose metabolism.

- Cardiovascular Health : Its ability to modulate lipid metabolism could make it beneficial for individuals on statin therapy.

- Inflammation Control : The anti-inflammatory properties may have applications in treating chronic inflammatory diseases.

特性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJISWRZIEWCUBN-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345665 | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24034-73-9, 7614-21-3 | |

| Record name | Geranylgeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeraniol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。